molecular formula C15H12F3N5O B5763594 1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea

1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5763594
M. Wt: 335.28 g/mol
InChI Key: SXSLDDZGYKUMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-methyl-1H-benzotriazole with an isocyanate derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s binding affinity and stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzotriazol-1-yl)-3-(trifluoromethyl)benzene
  • 1-(1-methyl-1H-benzotriazol-5-yl)-3-phenylurea
  • 1-(1H-benzotriazol-1-yl)-3-(trifluoromethyl)phenylurea

Uniqueness

1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a benzotriazole and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability, enhanced binding affinity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-methylbenzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O/c1-23-13-6-5-11(8-12(13)21-22-23)20-14(24)19-10-4-2-3-9(7-10)15(16,17)18/h2-8H,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLDDZGYKUMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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